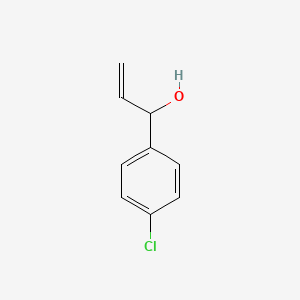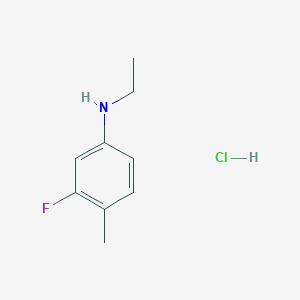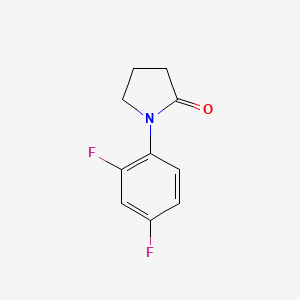
1-(2,4-Difluorophenyl)pyrrolidin-2-one
Descripción general
Descripción
“1-(2,4-Difluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9F2NO . It is a derivative of pyrrolidin-2-one, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 2,4-difluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that pyrrolidin-2-one derivatives have been used in various chemical reactions. For instance, they can be involved in ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.18 . The compound is a solid at room temperature .Mecanismo De Acción
1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one works by binding to the active site of enzymes and other proteins, thus inhibiting their activity. It has been found to be an effective inhibitor of several enzymes, including cytochrome P450, proteases, and other enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, proteases, and other enzymes involved in metabolic pathways. Additionally, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one has several advantages and limitations for use in laboratory experiments. The advantages include its ability to inhibit the activity of several enzymes, its low toxicity, and its wide range of applications in scientific research. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future of 1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one is promising, with many potential applications in the fields of biochemistry, drug design, and other areas of scientific research. Potential future directions include the development of novel therapeutic agents and the further exploration of its biochemical and physiological effects. Additionally, further research could be done on the structure and function of enzymes and other proteins, as well as on the design of drugs and other therapeutic agents. Other potential future directions include the development of new methods for synthesizing 1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one, as well as the exploration of its potential use in other areas of scientific research.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one is used in a variety of scientific research applications, including the study of enzymes, hormones, and other biological molecules. It has been used in studies of the structure and function of proteins, as well as in the design of drugs and other therapeutic agents. Additionally, 1-(2,4-Difluorophenyl)pyrrolidin-2-onen-2-one has been used in the study of the structure and function of enzymes and other proteins, as well as in the design of drugs and other therapeutic agents.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYNWHBSFFLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B2828764.png)
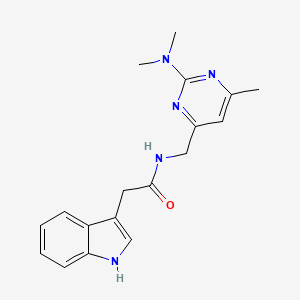
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2828773.png)
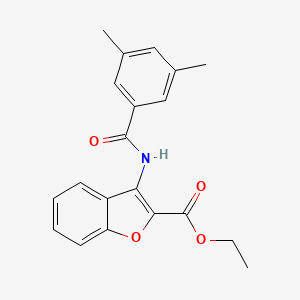
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)
![3-Fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2828778.png)
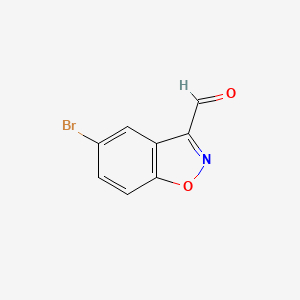

![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)

